Cas no 80166-01-4 (4-(morpholin-4-yl)methylphenol)

4-(morpholin-4-yl)methylphenol structure
80166-01-4 structure
Nombre del producto:4-(morpholin-4-yl)methylphenol
Número CAS:80166-01-4
MF:C11H15NO2
Megavatios:193.242303133011
MDL:MFCD01467510
CID:706216
PubChem ID:783322

4-(morpholin-4-yl)methylphenol Propiedades químicas y físicas

Nombre e identificación

    • Phenol, 4-(4-morpholinylmethyl)-
    • 4-(4-morpholinylmethyl)Phenol
    • 4-(Morpholin-4-ylmethyl)phenol
    • 4-(morpholin-4-yl)methylphenol
    • 4-(4-Morpholinylmethyl)phenol (ACI)
    • 4-(Morpholinomethyl)phenol
    • N-(4-Hydroxybenzyl)morpholine
    • QTBUQGNJOPTFNW-UHFFFAOYSA-N
    • BP-20190
    • 4-[(morpholin-4-yl)methyl]phenol
    • Oprea1_366581
    • BS-24467
    • FT-0731344
    • 80166-01-4
    • DTXSID00354813
    • AT16750
    • SY294655
    • SCHEMBL4024799
    • AB00085219-01
    • CS-0141917
    • EN300-1848233
    • AKOS015968047
    • MFCD01467510
    • DA-22473
    • MDL: MFCD01467510
    • Renchi: 1S/C11H15NO2/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2
    • Clave inchi: QTBUQGNJOPTFNW-UHFFFAOYSA-N
    • Sonrisas: OC1C=CC(CN2CCOCC2)=CC=1

Atributos calculados

  • Calidad precisa: 193.110278721g/mol
  • Masa isotópica única: 193.110278721g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 161
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.2
  • Superficie del Polo topológico: 32.7Ų

4-(morpholin-4-yl)methylphenol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM363122-1g
4-(Morpholin-4-ylmethyl)phenol
80166-01-4 95%+
1g
$666 2023-01-09
abcr
AB533867-5 g
4-(Morpholinomethyl)phenol; .
80166-01-4
5g
€858.00 2023-04-14
eNovation Chemicals LLC
Y1191577-25g
4-(Morpholinomethyl)phenol
80166-01-4 95%
25g
$1210 2024-07-28
Enamine
EN300-1848233-5.0g
4-[(morpholin-4-yl)methyl]phenol
80166-01-4 95%
5g
$861.0 2023-06-03
Enamine
EN300-1848233-0.5g
4-[(morpholin-4-yl)methyl]phenol
80166-01-4 95%
0.5g
$227.0 2023-09-19
Enamine
EN300-1848233-10.0g
4-[(morpholin-4-yl)methyl]phenol
80166-01-4 95%
10g
$1574.0 2023-06-03
ChemScence
CS-0141917-500mg
4-(Morpholinomethyl)phenol
80166-01-4 99.90%
500mg
$378.0 2022-04-26
ChemScence
CS-0141917-1g
4-(Morpholinomethyl)phenol
80166-01-4 99.90%
1g
$419.0 2022-04-26
Enamine
EN300-1848233-1.0g
4-[(morpholin-4-yl)methyl]phenol
80166-01-4 95%
1g
$291.0 2023-06-03
Enamine
EN300-1848233-5g
4-[(morpholin-4-yl)methyl]phenol
80166-01-4 95%
5g
$861.0 2023-09-19

4-(morpholin-4-yl)methylphenol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Sodium triacetoxyborohydride Solvents: Dichloromethane ;  rt
Referencia
Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties
Johansson, Anders; et al, Journal of Medicinal Chemistry, 2016, 59(6), 2497-2511

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: rel-(1R,2S,2′S,4R)-1,7,7-Trimethyl-2′-(phenylmethyl)spiro[bicyclo[2.2.1]heptane-… Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; et al, Nature Chemistry, 2017, 9(7), 681-688

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Triphenylphosphine ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Toluene ;  24 h, 140 °C
Referencia
Ruthenium Catalyzed N-Alkylation of Cyclic Amines with Primary Alcohols
Savela, Risto ; et al, European Journal of Organic Chemistry, 2020, 2020(20), 3030-3040

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Methanol ;  2 d, rt
Referencia
1,4-Dihydroindeno[1,2-c]pyrazoles with acetylenic side chains as novel and potent multitargeted receptor tyrosine kinase inhibitors with low affinity for the hERG ion channel
Dinges, Juergen; et al, Journal of Medicinal Chemistry, 2007, 50(9), 2011-2029

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: rel-(1R,2S,2′S,4R)-1,7,7-Trimethyl-2′-(phenylmethyl)spiro[bicyclo[2.2.1]heptane-… Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; et al, Nature Chemistry, 2017, 9(7), 681-688

4-(morpholin-4-yl)methylphenol Raw materials

4-(morpholin-4-yl)methylphenol Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:80166-01-4)4-(morpholin-4-yl)methylphenol
A1196650
Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):284.0/711.0